7-(3-chlorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
The compound “7-(3-chlorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a heterocyclic compound. Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . Pyrimidine, which is an integral part of DNA and RNA, imparts diverse pharmacological properties .
Scientific Research Applications
- Additionally, the 1,2,4-triazole counterpart, although less explored, may also offer potential as a scaffold for drug development .
- These derivatives displayed excellent anticancer activity against human cancer cell lines and induced apoptosis by inhibiting CDK enzymes .
- Green chemistry principles emphasize minimizing waste, energy consumption, and the use of toxic solvents. Researchers can explore these synthetic routes to produce the compound efficiently .
- Such heterocycles play a crucial role in discovering new structures for pharmaceutical applications and are commonly observed in nature and metabolic systems .
Medicinal Chemistry and Drug Development
Anticancer Activity
Green Chemistry and Sustainable Synthesis
Heterocyclic Chemistry
Formal Cycloreversion
Future Directions
Heterocyclic compounds, including pyrimidines, have immense significance in the pathophysiology of diseases . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Therefore, they are valuable for medical applications and are likely to be the focus of future research .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within certain cell types .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death . This is particularly effective against tumor cells, making the compound a potential candidate for cancer treatment .
Result of Action
The compound has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It also showed moderate activity against HepG-2 with an IC50 range of 48–90 nM . These results indicate the compound’s potential effectiveness as a cancer treatment.
properties
IUPAC Name |
7-(3-chlorophenyl)-5-methyl-2-methylsulfanyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5OS/c1-12-16(18(27)23-15-9-4-3-5-10-15)17(13-7-6-8-14(21)11-13)26-19(22-12)24-20(25-26)28-2/h3-11,17H,1-2H3,(H,23,27)(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVNDOLAIVMZMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC(=CC=C3)Cl)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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